molecular formula C52H92O4Sn B12685108 Bis(octadeca-9(Z),12(Z),15(Z)-trienoyloxy)dioctylstannane CAS No. 94349-27-6

Bis(octadeca-9(Z),12(Z),15(Z)-trienoyloxy)dioctylstannane

Cat. No.: B12685108
CAS No.: 94349-27-6
M. Wt: 900.0 g/mol
InChI Key: USAUKSQBQLVJQY-VMTDMSJFSA-L
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Description

Bis(octadeca-9(Z),12(Z),15(Z)-trienoyloxy)dioctylstannane is a complex organotin compound It is characterized by its unique structure, which includes two octadeca-9(Z),12(Z),15(Z)-trienoyloxy groups attached to a dioctylstannane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(octadeca-9(Z),12(Z),15(Z)-trienoyloxy)dioctylstannane typically involves the esterification of octadeca-9(Z),12(Z),15(Z)-trienoic acid with dioctyltin oxide. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually catalyzed by a strong acid such as sulfuric acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Bis(octadeca-9(Z),12(Z),15(Z)-trienoyloxy)dioctylstannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.

    Reduction: Reduction reactions can convert the tin center to a lower oxidation state.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields tin oxides, while substitution reactions can produce a variety of esters and other derivatives.

Scientific Research Applications

Bis(octadeca-9(Z),12(Z),15(Z)-trienoyloxy)dioctylstannane has several scientific research applications:

    Chemistry: It is used as a catalyst in organic synthesis, particularly in esterification and transesterification reactions.

    Biology: The compound’s organotin structure makes it a candidate for studying the biological activity of tin-containing compounds.

    Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: It is used in the production of high-performance materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Bis(octadeca-9(Z),12(Z),15(Z)-trienoyloxy)dioctylstannane involves its interaction with molecular targets through its tin center. The tin atom can coordinate with various ligands, facilitating catalytic processes. In biological systems, the compound may interact with cellular components, affecting biochemical pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Bis(octadeca-9(Z),12(Z)-dienoyloxy)dioctylstannane: Similar structure but with two double bonds in the fatty acid chains.

    Bis(octadeca-9(Z),12(Z)-dienoyloxy)dibutylstannane: Similar structure but with butyl groups instead of octyl groups.

Uniqueness

Bis(octadeca-9(Z),12(Z),15(Z)-trienoyloxy)dioctylstannane is unique due to its three double bonds in the fatty acid chains, which can influence its reactivity and interaction with other molecules

Properties

CAS No.

94349-27-6

Molecular Formula

C52H92O4Sn

Molecular Weight

900.0 g/mol

IUPAC Name

[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-dioctylstannyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate

InChI

InChI=1S/2C18H30O2.2C8H17.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;2*1-3-5-7-8-6-4-2;/h2*3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20);2*1,3-8H2,2H3;/q;;;;+2/p-2/b2*4-3-,7-6-,10-9-;;;

InChI Key

USAUKSQBQLVJQY-VMTDMSJFSA-L

Isomeric SMILES

CCCCCCCC[Sn](OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)(OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)CCCCCCCC

Canonical SMILES

CCCCCCCC[Sn](CCCCCCCC)(OC(=O)CCCCCCCC=CCC=CCC=CCC)OC(=O)CCCCCCCC=CCC=CCC=CCC

Origin of Product

United States

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